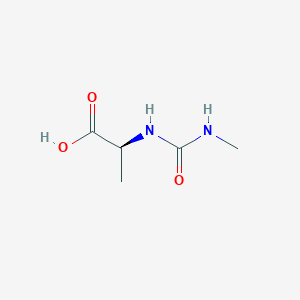

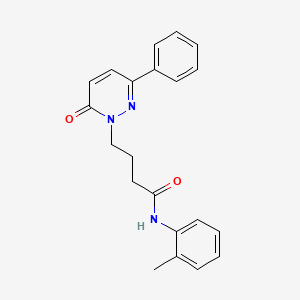

![molecular formula C15H13N3O3S2 B2416513 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-51-0](/img/structure/B2416513.png)

2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors . EZH2 is a protein that has been associated with several types of cancer, and inhibiting it can have antitumor effects .

Synthesis Analysis

The synthesis of these compounds involves structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 that has been approved for the treatment of certain types of cancer .Molecular Structure Analysis

The molecular structure of “this compound” is based on the thieno[3,2-d]pyrimidine core structure . Modifications to this core structure can result in different derivatives with varying biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of nucleophilic reagents with carbodiimides . This reaction is catalyzed by a base .科学的研究の応用

Antitumor and Antimicrobial Activities

Research has shown that derivatives of thieno[2,3-d]pyrimidine possess significant antitumor and antibacterial activities. Compounds synthesized from thieno[2,3-d]pyrimidine analogues have been evaluated for their in vitro activity against human tumor cell lines, including liver, colon, and lung cancer, with some compounds exhibiting higher activity than standard drugs like doxorubicin. Additionally, these compounds have shown high activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Enzyme Inhibition for Anticancer Therapy

Another area of application involves the design and synthesis of thieno[2,3-d]pyrimidine derivatives as enzyme inhibitors, specifically targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell division, making them prime targets for anticancer drugs. Compounds have been synthesized that show potent inhibition of these enzymes, indicating their potential use in cancer therapy. Notably, some compounds have demonstrated dual inhibitory activity against both DHFR and TS, offering a multifaceted approach to cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Photophysical Properties and Biological Binding

Novel BF2 complexes containing the pyrimidine-based structure have been synthesized, with research focusing on their photophysical properties and biological binding capabilities. These compounds exhibit interesting photophysical characteristics and have been analyzed for their binding to biological substrates like bovine serum albumin (BSA), alongside molecular docking analysis. Such studies suggest the potential for these compounds in bioimaging and as therapeutic agents due to their selective binding properties (Bonacorso, Calheiro, Acunha, Iglesias, Franceschini, Ketzer, Meyer, Nogara, Rocha, Zanatta, & Martins, 2019).

Herbicide Development

The compound's structural motif has also found application in the development of herbicides. Sulfonanilides containing a pyrimidinyl group have been synthesized and assessed for their herbicidal activity against various weeds, demonstrating effectiveness in controlling weed growth without harming rice plants. This research opens avenues for developing more efficient and selective herbicides for agricultural use (Yoshimura, Nakatani, Asakura, Hanai, Hiraoka, & Kuwahara, 2011).

作用機序

Target of Action

The primary target of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .

Mode of Action

This compound interacts with EZH2, inhibiting its function . The inhibition of EZH2 leads to changes in the methylation status of histones, particularly histone H3. This alters the chromatin structure, affecting the transcription of certain genes .

Biochemical Pathways

The inhibition of EZH2 affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. By inhibiting EZH2, this compound can potentially suppress the growth of cancer cells .

Result of Action

The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis in a concentration-dependent manner and inhibit cell migration .

将来の方向性

The future directions for research on “2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and similar compounds could include further studies to evaluate their antitumor activity and to optimize their structures for better activity and selectivity . Additionally, research could explore their potential uses in the treatment of other diseases .

生化学分析

Biochemical Properties

It has been found that thieno[2,3-d]pyrimidine derivatives have shown potential anticancer activities . They have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .

Cellular Effects

In cellular studies, thieno[2,3-d]pyrimidine derivatives have shown to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, these compounds significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Molecular Mechanism

Computational techniques have been used to investigate the VEGFR-2 complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .

特性

IUPAC Name |

2-ethylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-2-23(20,21)12-6-4-3-5-10(12)14(19)18-13-11-7-8-22-15(11)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVDJANXODIAQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

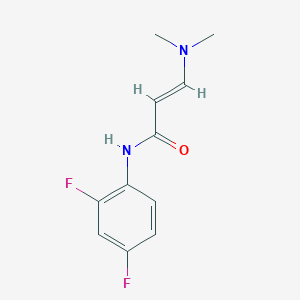

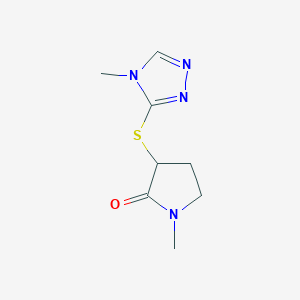

![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)

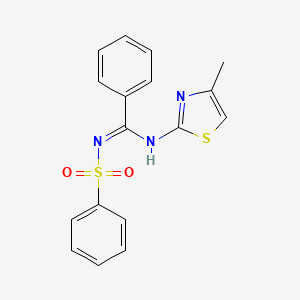

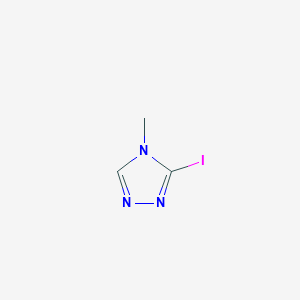

![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)

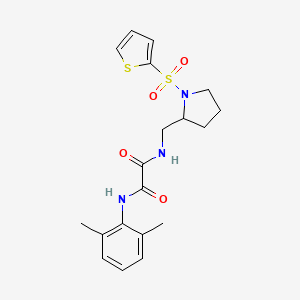

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)